molecular formula C12H14N6O4S B15291871 2-[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]sulfanylacetonitrile

2-[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]sulfanylacetonitrile

Cat. No.: B15291871
M. Wt: 338.35 g/mol
InChI Key: KBNRTQHWQDGAEY-IOSLPCCCSA-N
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Description

2-[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]sulfanylacetonitrile is a complex organic compound belonging to the class of purine nucleosides. These compounds are characterized by a purine base attached to a ribosyl or deoxyribosyl moiety

Preparation Methods

The synthesis of 2-[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]sulfanylacetonitrile involves multiple steps. The synthetic route typically starts with the preparation of the purine base, followed by the attachment of the ribosyl moiety. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different purine derivatives, while reduction can lead to the formation of more reduced forms of the compound .

Properties

Molecular Formula

C12H14N6O4S

Molecular Weight

338.35 g/mol

IUPAC Name

2-[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]sulfanylacetonitrile

InChI

InChI=1S/C12H14N6O4S/c13-1-2-23-12-16-9(14)6-10(17-12)18(4-15-6)11-8(21)7(20)5(3-19)22-11/h4-5,7-8,11,19-21H,2-3H2,(H2,14,16,17)/t5-,7-,8-,11-/m1/s1

InChI Key

KBNRTQHWQDGAEY-IOSLPCCCSA-N

Isomeric SMILES

C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)SCC#N)N

Canonical SMILES

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)SCC#N)N

Origin of Product

United States

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